4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE
Description
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives
Properties
Molecular Formula |
C19H17N3O5 |
|---|---|
Molecular Weight |
367.4g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-5-nitrophenyl)butanamide |
InChI |
InChI=1S/C19H17N3O5/c1-12-8-9-13(22(26)27)11-16(12)20-17(23)7-4-10-21-18(24)14-5-2-3-6-15(14)19(21)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
InChI Key |
MYZVMAFTZLDEEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE typically involves the following steps:
Formation of Isoindoline Derivative: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.
Amidation: The final step involves the formation of the amide bond between the isoindoline derivative and the nitro-substituted phenyl butyric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives, hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The isoindoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-butyric acid: Lacks the nitro group, leading to different reactivity and biological activity.
N-(2-methyl-5-nitro-phenyl)-butyramide: Lacks the isoindoline core, resulting in different chemical properties and applications.
Uniqueness
The presence of both the isoindoline core and the nitro-substituted phenyl group in 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
